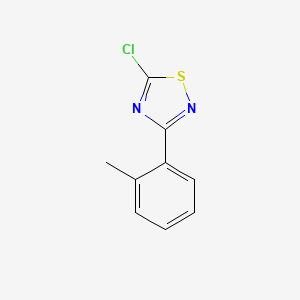

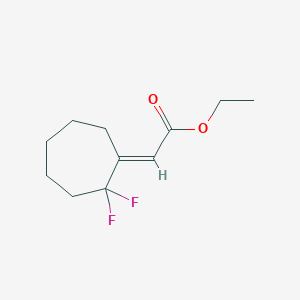

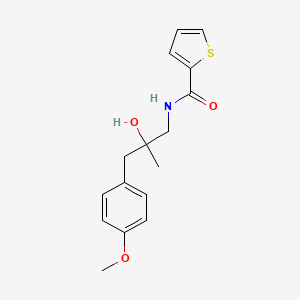

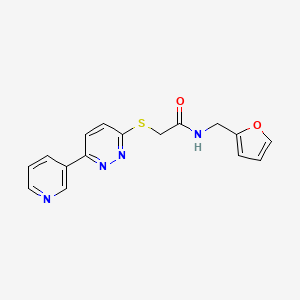

![molecular formula C22H20FN5O B2644750 2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573708-04-0](/img/structure/B2644750.png)

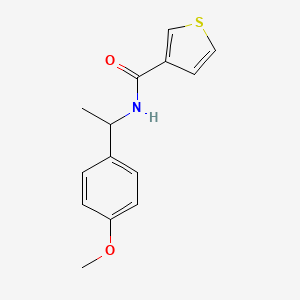

2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

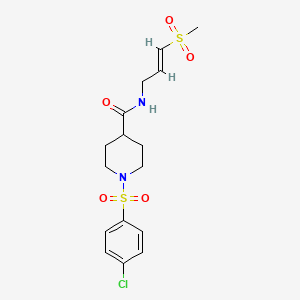

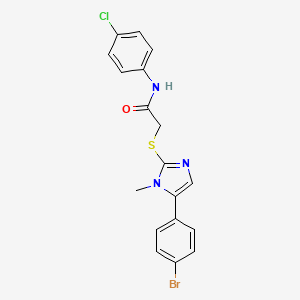

This compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which is known to exhibit a wide range of biological activities .

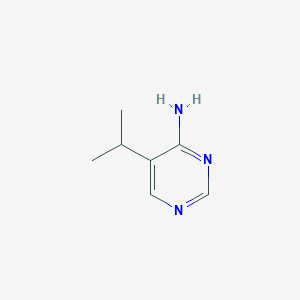

Synthesis Analysis

The synthesis of similar compounds often involves the design and preparation from a pyridazinone scaffold . The presence of the α-β-unsaturated ketone is indicated by the shorter experimental O2–C5 [1.221 (9) Å] and C6–C7 [1.330 (11) Å] bond lengths .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The Density Functional Theory (DFT) with Becke’s non-local three parameter exchange and Lee-Yang-correlation Parr’s functional (B3LYP) and 6–311 G++ (d,p) basis set as implemented in the GAUSSIAN 09W software package was used to optimize the molecular geometries leading to its energy minima .Chemical Reactions Analysis

N-dealkylation and hydroxylation are the primary metabolic reactions for similar compounds, alongside other notable reactions, including oxidation, reduction, and dehydration .Physical And Chemical Properties Analysis

The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same for similar compounds . The molecular geometry, vibrational frequencies (FT-IR) of similar compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Aplicaciones Científicas De Investigación

- A fluorinated chalcone derivative, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , has been synthesized and characterized. It crystallizes in a centrosymmetric space group, stabilized by C–H⋯O and C–H⋯F interactions, as well as π⋯π contacts .

- The crystal exhibits promising nonlinear optical properties, with a third-order nonlinear susceptibility (χ(3)) value of 369.294 × 10^(-22) m^2 V^(-2), making it suitable for applications in optical devices .

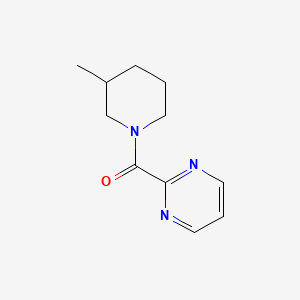

- 2-(4-Fluorophenyl)ethylamine serves as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives. These compounds find use in medicinal chemistry and drug discovery .

- The compound participates in the preparation of ortho-metalated primary phenethylamines. These complexes, containing six-membered palladacycles, can have diverse applications in catalysis and materials science .

- The presence of a piperidine moiety in 2-{[2-(4-fluorophenyl)ethyl]amino}-1-(piperidin-1-yl)propan-1-one suggests potential pharmacological relevance. Further exploration could reveal its interactions with biological targets .

- Investigating the absorption and emission properties of this compound could provide insights into its behavior under different light conditions. Such studies are valuable for optoelectronic applications .

Nonlinear Optical Material

Nucleophilic Reactions

Metal Complexes and Palladacycles

Medicinal Chemistry

Photophysical Studies

Computational Chemistry

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-1-[2-(4-fluorophenyl)ethyl]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O/c1-2-12-25-22(29)18-19-21(27-17-6-4-3-5-16(17)26-19)28(20(18)24)13-11-14-7-9-15(23)10-8-14/h2-10H,1,11-13,24H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBFBXDRSSYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)

![N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2644675.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2644680.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)